- Ni-Catalyzed Synthesis of Thiocarboxylic Acid DerivativesOrganic Letters, 2022, 24(2), 619-624,
Cas no 89980-69-8 (Magnesium,bromo(3,4-dimethoxyphenyl)-)
89980-69-8 structure
Magnesium,bromo(3,4-dimethoxyphenyl)-
Magnesium,bromo(3,4-dimethoxyphenyl)- Properties
Names and Identifiers
-
- Magnesium,bromo(3,4-dimethoxyphenyl)-
- 3,4-Dimethoxyphenylmagnesium Bromide
- 3,4-Dimethoxyphenylmagnesiumbromide,0.5MsolutioninTHF,inresealablebottle
- magnesium,1,2-dimethoxybenzene-5-ide,bromide
- 3,4-DiMethoxyphenylMagnesiuM broMide, 0.5M in THF
- Benzene, 1,2-dimethoxy-, magnesium complex (ZCI)
- Bromo(3,4-dimethoxyphenyl)magnesium (ACI)
- +Expand
-
- MFCD01311476
- BHTPZWCAIHFRSY-UHFFFAOYSA-M
- 1S/C8H9O2.BrH.Mg/c1-9-7-5-3-4-6-8(7)10-2;;/h3,5-6H,1-2H3;1H;/q;;+1/p-1
- Br[Mg]C1C=C(OC)C(OC)=CC=1
Computed Properties
- 239.96400
- 0
- 2
- 2
- 12
- 209
- 0
- 0
- 0
- 0
- 0
- 3
- nothing
- nothing
- 0
Experimental Properties
- 2.34960
- 18.46000
- Reacts with water.
- 65 °C
- Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
- 0.5 M in THF
- Not determined
- Not determined
- Air & Moisture Sensitive
- 0.960 g/mL at 25 °C
Magnesium,bromo(3,4-dimethoxyphenyl)- Security Information
- GHS02 GHS07 GHS08
- 3
- S16; S26; S36/37/39; S45
- R11
- F C
- UN 2924 3/PG 2
- H225-H302-H319-H335-H351
- P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235
- 2-8°C
- 11-19-36/37-40
- Danger
- 3
Magnesium,bromo(3,4-dimethoxyphenyl)- Customs Data
- 2931900090
-
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Magnesium,bromo(3,4-dimethoxyphenyl)- Price
Magnesium,bromo(3,4-dimethoxyphenyl)- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Magnesium , Lithium chloride Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; 1 h, 23 °C; 1 h, 23 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane , Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; cooled; 2 h, rt
Reference
- Ni-Catalyzed C(sp3)-O Arylation of α-Hydroxy EstersOrganic Letters, 2021, 23(24), 9485-9489,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; reflux; 0.5 h, 50 °C
Reference
- Discovery of benzhydrol-oxaborole derivatives as Streptococcus pneumoniae leucyl-tRNA synthetase inhibitorsBioorganic & Medicinal Chemistry, 2021, 29,,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Magnesium , Lithium chloride Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 1 h, 23 °C; 1 h, 23 °C
Reference
- The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)-O ArylationJournal of the American Chemical Society, 2020, 142(30), 13246-13254,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; rt → 46 °C
1.2 Solvents: Tetrahydrofuran ; 46 °C; 30 min, reflux
1.2 Solvents: Tetrahydrofuran ; 46 °C; 30 min, reflux
Reference
- A total synthesis of (+)-brazilinTetrahedron Letters, 2020, 61(26),,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride , Magnesium , Lithium chloride Solvents: Toluene , Tetrahydrofuran ; 10 min
1.2 Solvents: Tetrahydrofuran ; 1 h; 0 °C
1.2 Solvents: Tetrahydrofuran ; 1 h; 0 °C
Reference
- Synthesis of C-Analogues of β-Glucogallin and Aldose Reductase Inhibition StudiesEuropean Journal of Organic Chemistry, 2017, 2017(48), 7283-7294,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Magnesium , Iodine ; 5 min, heated
1.2 Solvents: Tetrahydrofuran ; rt
1.2 Solvents: Tetrahydrofuran ; rt
Reference
- Facile Formation of 5-Acylated-2-hydroxymethyl-furans from Open Chain D-Glucosyl-Alkyl/Aryl KetonesChemistrySelect, 2016, 1(18), 6004-6007,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; reflux
Reference
- Ring substitution influences oxidative cyclisation and reactive metabolite formation of nordihydroguaiaretic acid analoguesBioorganic & Medicinal Chemistry, 2015, 23(21), 7007-7014,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 45 min, rt
1.2 Reagents: Iodine ; rt; rt → reflux; 12 h, reflux
1.2 Reagents: Iodine ; rt; rt → reflux; 12 h, reflux
Reference
- Dual Inhibitors of Phosphodiesterase-4 and Serotonin ReuptakeJournal of Medicinal Chemistry, 2009, 52(6), 1530-1539,
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
- Anomalous acetoxylation of aromatic nuclei: some structural requirements in the substrateAustralian Journal of Chemistry, 1981, 34(1), 115-29,
Magnesium,bromo(3,4-dimethoxyphenyl)- Raw materials
Magnesium,bromo(3,4-dimethoxyphenyl)- Preparation Products
Magnesium,bromo(3,4-dimethoxyphenyl)- Suppliers
HU BEI JU SHENG Technology Co., Ltd.
Audited Supplier
(CAS:89980-69-8)
WANG SHAN
18871490354
1400848866@qq.com
Magnesium,bromo(3,4-dimethoxyphenyl)- Related Literature
-
Takashi Kamikubo,Kunio Ogasawara Chem. Commun. 1998 783
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Claire-Marie Martinez,Anne Neud?rffer,Martine Largeron Org. Biomol. Chem. 2012 10 3739
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Kenneth W. Bentley Nat. Prod. Rep. 2004 21 395
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Takuri Ozaki,Yuichi Kobayashi Org. Chem. Front. 2015 2 328
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John R. Lewis Nat. Prod. Rep. 2001 18 95
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6. An easy route to synthetic analogues of radicamine B, codonopsine and codonopsinine from d-mannitolSuresh Dharuman,Ashok Kumar Palanivel,Yashwant D. Vankar Org. Biomol. Chem. 2014 12 4983
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Joseph P. Michael Nat. Prod. Rep. 2005 22 603
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:89980-69-8)Magnesium,bromo(3,4-dimethoxyphenyl)-
99%
100ml
187.0